

ONO-4817: A Comparative Guide to its Cross-Reactivity with Metalloproteinases

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Compound of Interest

Compound Name: ONO-4817

Cat. No.: B1662953

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of **ONO-4817** against a range of metalloproteinases, with a focus on its cross-reactivity profile. The information presented is supported by experimental data to assist researchers in evaluating its suitability for their specific applications.

Inhibitory Profile of ONO-4817 Against Various Metalloproteinases

ONO-4817 is a potent, broad-spectrum inhibitor of several matrix metalloproteinases (MMPs). Its inhibitory activity, as determined by IC₅₀ and K_i values from multiple studies, is summarized in the table below. Lower values indicate stronger inhibition.

Metalloproteinase	IC50 (nM)	Ki (nM)	Reference
MMP-1 (Collagenase-1)	1600 - 2500	-	[1]
MMP-2 (Gelatinase A)	0.5 - 0.73	0.73	[1][2]
MMP-3 (Stromelysin-1)	26 - 42	42	[1][2]
MMP-7 (Matrilysin)	2500	2500	[2]
MMP-8 (Collagenase-2)	-	1.1	
MMP-9 (Gelatinase B)	0.8 - 2.1	2.1	[1][2]
MMP-12 (Macrophage Elastase)	-	0.45	[2]
MMP-13 (Collagenase-3)	-	1.1	[2]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Based on the available data, **ONO-4817** demonstrates high potency against MMP-2, MMP-9, MMP-12, and MMP-13, with Ki values in the low nanomolar range. It shows moderate activity against MMP-3 and significantly lower activity against MMP-1 and MMP-7.

Cross-Reactivity with Other Proteases

ONO-4817 has been reported to be a selective inhibitor for MMPs. One study indicated that it displays no significant activity against other proteases at concentrations up to 100 μ M. While specific screening data against a broad panel of other metalloproteinases, such as A Disintegrin and Metalloproteinases (ADAMs) and ADAMs with thrombospondin motifs (ADAMTSSs), is not extensively available in the public domain, the existing evidence suggests a high degree of selectivity for the MMP family.

Experimental Protocols

The inhibitory activity of **ONO-4817** and other metalloproteinase inhibitors is commonly determined using a fluorometric enzyme inhibition assay. Below is a generalized protocol based on commonly used methods.

Fluorometric Enzyme Inhibition Assay

This protocol outlines the steps to measure the inhibitory effect of a compound on the activity of a specific MMP using a fluorogenic substrate.

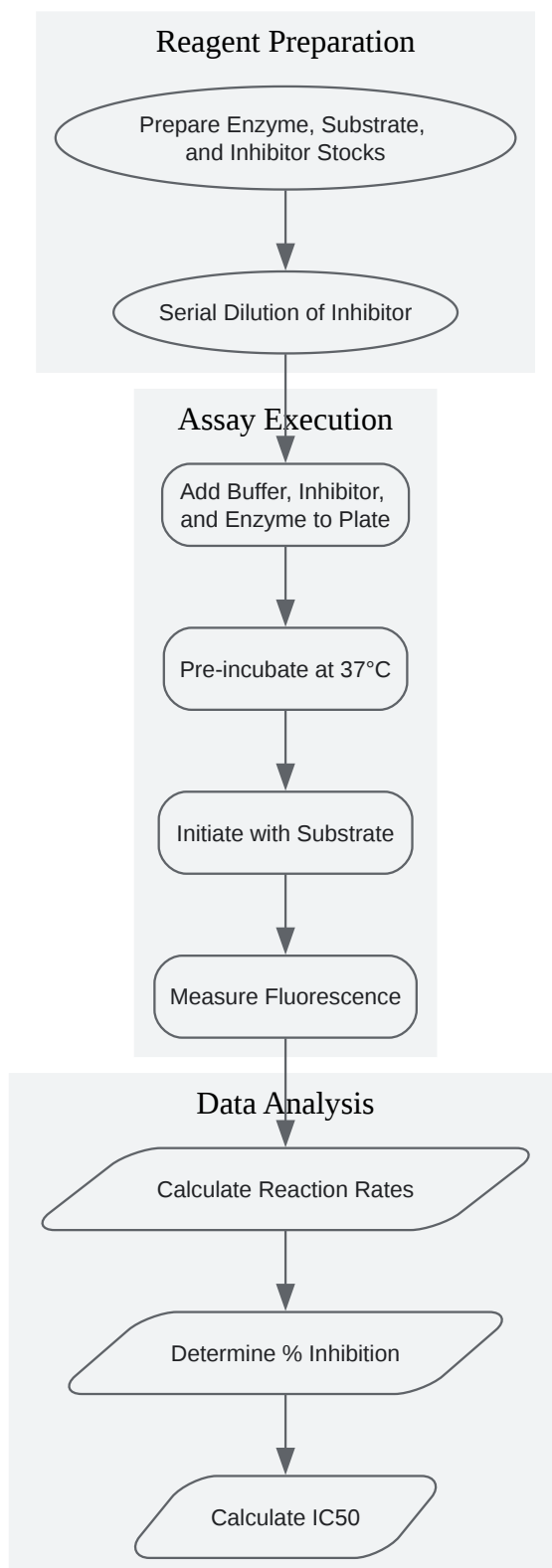
Materials:

- Recombinant active human MMP enzyme (e.g., MMP-2, MMP-9, or MMP-13)
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
- **ONO-4817** or other test inhibitors
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the MMP enzyme in assay buffer.
 - Prepare a stock solution of the fluorogenic substrate in DMSO.
 - Prepare a stock solution of **ONO-4817** or the test inhibitor in DMSO.
 - Create a serial dilution of the inhibitor in assay buffer to achieve a range of desired concentrations.
- Assay Setup:

- To the wells of a 96-well plate, add the following in order:
 - Assay Buffer
 - Inhibitor solution at various concentrations (or vehicle control - DMSO in assay buffer)
 - MMP enzyme solution
- Include control wells:
 - No-enzyme control: Assay buffer and substrate only.
 - No-inhibitor control: Assay buffer, enzyme, and vehicle.
- Pre-incubation:
 - Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
 - Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
 - Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for Mca/Dpa-based substrates) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
 - Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.



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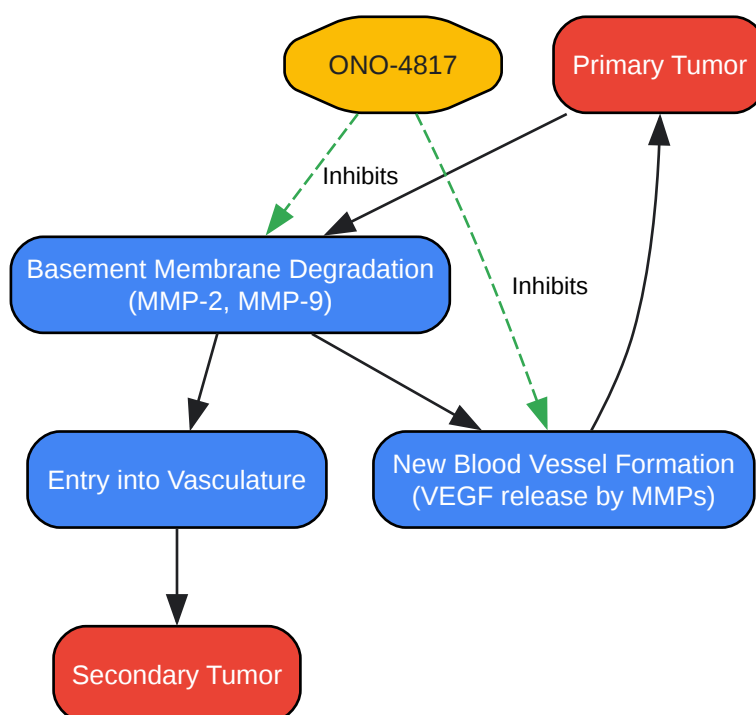
Caption: Experimental workflow for determining MMP inhibition.

Signaling Pathways Involving Key MMPs Inhibited by ONO-4817

MMPs play crucial roles in various signaling pathways by degrading extracellular matrix (ECM) components and processing signaling molecules. **ONO-4817**, by inhibiting key MMPs, can modulate these pathways.

MMP-2 and MMP-9 in Cancer Metastasis

MMP-2 and MMP-9 are critically involved in the metastatic cascade. They degrade components of the basement membrane and ECM, facilitating tumor cell invasion and intravasation. They also release ECM-sequestered growth factors, such as VEGF, which promotes angiogenesis.



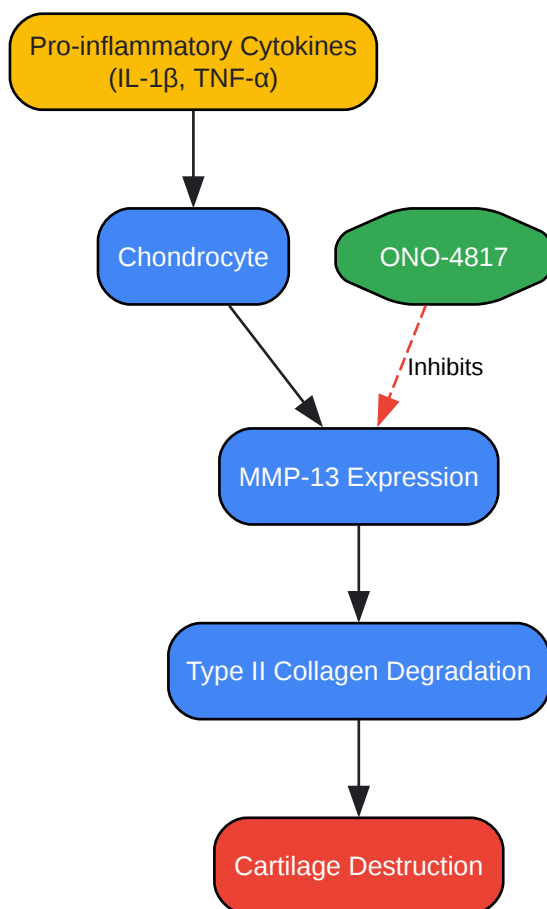
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Caption: Role of MMP-2/9 in metastasis and its inhibition.

MMP-13 in Osteoarthritis Pathogenesis

In osteoarthritis, pro-inflammatory cytokines like IL-1 β and TNF- α stimulate chondrocytes to produce MMP-13. MMP-13 is a key enzyme responsible for the degradation of type II collagen,

the major collagenous component of articular cartilage, leading to cartilage destruction and joint degeneration.



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Caption: MMP-13 signaling in osteoarthritis.

Conclusion

ONO-4817 is a potent inhibitor of several key MMPs, particularly MMP-2, MMP-9, MMP-12, and MMP-13, with demonstrated selectivity over other classes of proteases. This profile makes it a valuable tool for studying the roles of these specific MMPs in various physiological and pathological processes. The provided experimental protocol offers a foundation for researchers to independently assess its inhibitory activity. The diagrams of signaling pathways illustrate the potential impact of **ONO-4817** on complex biological processes such as cancer metastasis and osteoarthritis. Researchers should consider the specific MMP expression and activity in their models of interest when designing experiments with **ONO-4817**.

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References

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